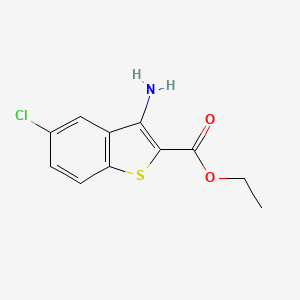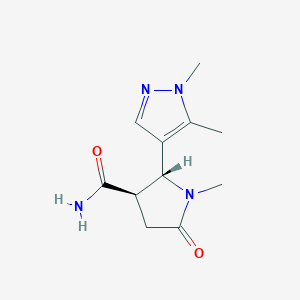
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1845716-91-7 . It has a molecular weight of 339.34 . The IUPAC name for this compound is 3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine, are synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine consists of a pyridine ring substituted with bromine, chlorine, and a trifluoromethyl group . The InChI code for this compound is 1S/C6HBr2ClF3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H .Physical And Chemical Properties Analysis
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a solid compound . It has a boiling point of 244.5±35.0 C at 760 mmHg . The compound is stored at a temperature of 4C .Applications De Recherche Scientifique
Agrochemical Industry
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine: is a significant compound in the agrochemical industry. It serves as a key intermediate in the synthesis of crop protection chemicals. The trifluoromethyl group in particular is known to enhance the biological activity of pesticides, making them more effective against pests .
Pharmaceutical Development
In pharmaceuticals, this compound is utilized for its trifluoromethyl group, which is a common moiety in many therapeutic agents. It’s involved in the synthesis of various drugs, including antiviral medications and kinase inhibitors, due to its ability to improve the pharmacokinetic properties of these molecules .
Material Science
The unique properties of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine make it a valuable precursor in the creation of advanced materials. Its derivatives are used in the development of polymers, dyes, and liquid crystals, where it contributes to the solubility and stability of the end products .
Chemical Synthesis
This compound is a versatile building block in organic synthesis. It’s used to introduce the trifluoromethyl group into various molecular frameworks, which is a desirable feature in many synthetic compounds due to the group’s ability to influence the physical and chemical properties of molecules .
Veterinary Medicine
The trifluoromethyl group, which is part of the structure of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine , is also present in several veterinary products. It helps enhance the efficacy of veterinary drugs, making them more potent and selective in treating animal health conditions .
Environmental Science
Research in environmental science benefits from compounds like 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine due to their potential use in environmental monitoring and remediation processes. The compound’s derivatives may be used in the detection and analysis of environmental pollutants .
Analytical Chemistry
In analytical chemistry, 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is used as a standard or reagent in various analytical methods. Its well-defined properties allow for accurate calibration and quantification in complex chemical analyses .
Safety And Hazards
Orientations Futures
Currently, the major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2ClF3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKXDSQYFCZKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225699 | |
| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine | |
CAS RN |
1845716-91-7 | |
| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845716-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)

![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)


![{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653375.png)
![Methyl (3aR,7aS)-2-benzyl-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B1653376.png)
![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)
![tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate](/img/structure/B1653380.png)

![Rac-(1R,2R)-2-methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B1653383.png)
![Rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid](/img/structure/B1653384.png)